molecular formula C11H13Cl2F3N2 B1435400 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1803571-62-1

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride

Cat. No.: B1435400
CAS No.: 1803571-62-1
M. Wt: 301.13 g/mol
InChI Key: MMVXICCUONLKQG-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It features a piperazine ring substituted with a 2-chloro-4-(trifluoromethyl)phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride typically involves the reaction of 1-(2-chloro-4-(trifluoromethyl)phenyl)piperazine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 1-(2-chloro-4-(trifluoromethyl)phenyl)piperazine and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

    Procedure: The starting material is dissolved in the solvent, and hydrochloric acid is added dropwise. The mixture is stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an aqueous medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in an inert atmosphere.

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: Piperazine N-oxides.

    Reduction: Piperazine amines.

Scientific Research Applications

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride is extensively used in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(2-Chlorophenyl)piperazine: Lacks the trifluoromethyl group, resulting in different pharmacological properties.

    1-(4-Trifluoromethylphenyl)piperazine: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)piperazine: Contains an additional chlorine atom, leading to distinct chemical and biological behaviors.

The unique combination of the chloro and trifluoromethyl groups in this compound imparts specific properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2.ClH/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17;/h1-2,7,16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXICCUONLKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-62-1
Record name 1-[2-chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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